17alpha-Estradiol 17alpha-Estradiol 17beta-estradiol is the 17beta-isomer of estradiol. It has a role as an estrogen, a human metabolite, an EC 1.2.3.1 (aldehyde oxidase) inhibitor, a Daphnia magna metabolite, a mouse metabolite and a geroprotector. It is a 17beta-hydroxy steroid and an estradiol.
Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of estradiol include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, estradiol is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl estradiol is different from estradiol due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.
Estradiol is an Estrogen. The mechanism of action of estradiol is as an Estrogen Receptor Agonist.
Estradiol is a natural product found in Locusta migratoria, Dalbergia sissoo, and other organisms with data available.
Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.
Estradiol is the most potent form of the naturally occurring steroid sex hormone in humans, produced by ovary, placenta, testis, and in small amount by adrenal cortex. Estradiol binds to a specific intracellular estrogen receptor located in female organs, breasts, hypothalamus and pituitary. The receptor-ligand complex promotes gene expression necessary for the maintenance of fertility and secondary sexual characteristics in females. In addition, estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. Estradiol, the principal intracellular human estrogen, is substantially more active at the cellular level than its metabolites, estrone and estriol.
Generally refers to the 17-beta-isomer of estradiol, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. Estradiol-17-beta is the most potent form of mammalian estrogenic steroids. In humans, it is produced primarily by the cyclic ovaries and the placenta. It is also produced by the adipose tissue of men and postmenopausal women. The 17-alpha-isomer of estradiol binds weakly to estrogen receptors (receptors, estrogen) and exhibits little estrogenic activity in estrogen-responsive tissues. Various isomers can be synthesized.
The 17-beta-isomer of estradiol, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. Estradiol-17-beta is the most potent form of mammalian estrogenic steroids.
See also: Estradiol Valerate (active moiety of); Estradiol Benzoate (active moiety of); Estradiol Cypionate (active moiety of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 57-91-0
VCID: VC21353035
InChI: InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
SMILES: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol

17alpha-Estradiol

CAS No.: 57-91-0

Cat. No.: VC21353035

Molecular Formula: C18H24O2

Molecular Weight: 272.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17alpha-Estradiol - 57-91-0

CAS No. 57-91-0
Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Standard InChI Key VOXZDWNPVJITMN-ZBRFXRBCSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Impurities Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Appearance White Solid
Boiling Point 445.9±45.0
Colorform White crystalline powder. Prisms from 80% alcohol
White or slightly yellow, small crystals or crystalline powde
Melting Point 178.5 °C
178-179 °C

Chemical Properties and Structure

17Alpha-Estradiol is a minor and weak endogenous steroidal estrogen related to 17β-estradiol, differing only in the stereochemistry at the C17 position (making it an epimer of estradiol) . The compound is also known by several other names including 17-epiestradiol, alfatradiol, and estra-1,3,5(10)-triene-3,17α-diol . Despite its structural similarity to 17β-estradiol, 17α-E2 has significantly different biological properties and potency.

One of the most notable characteristics of 17α-E2 is its reduced estrogenic potency—approximately 100-fold lower than that of 17β-estradiol—which contributes to its unique biological profile . This compound shows preferential binding affinity for the estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ) . The relative binding affinities (RBA) of 17α-E2 compared to other estrogens are summarized in the table below:

LigandOther namesRelative binding affinities (RBA, %)Absolute binding affinities (Ki, nM)Action
EstradiolE2; 17β-Estradiol1000.115-0.24 (ERα), 0.15-2.08 (ERβ)Estrogen
Alfatradiol17α-Estradiol7-80.1 (ERα), 2-42 (ERβ)0.2-0.52 (ERα), 0.43-1.2 (ERβ)Metabolite

Interestingly, while 17α-E2 is a weaker agonist of nuclear estrogen receptors compared to 17β-estradiol, it has been found to bind to and activate the brain-expressed ER-X with greater potency than 17β-estradiol, suggesting it may be the predominant endogenous ligand for this receptor . This unique receptor interaction profile may explain some of its tissue-specific effects and reduced feminizing properties.

Biological Activity and Mechanisms

17Alpha-Estradiol exerts its effects through multiple biological mechanisms, with growing evidence suggesting that its actions may be sex-specific and tissue-dependent. Several key mechanisms have been identified:

Hypothalamic Effects

The hypothalamus serves as the central hub for controlling energy homeostasis, and 17α-E2 appears to specifically target this region. Research has shown that 17α-E2 targets hypothalamic POMC neurons to reduce metabolism by decreasing feeding behavior through anorexigenic pathways . In the brain, 17α-E2 increases hypothalamic mRNA levels of anorexigenic genes, including ERα, leptin receptor, melanocortin 4 receptor, and POMC . These changes in hypothalamic signaling contribute to reduced energy intake and subsequent metabolic benefits.

Effects on Metabolic Signaling

Effects on Metabolism

17Alpha-Estradiol demonstrates significant effects on metabolism, particularly in the context of aging and obesity. These effects include:

Weight and Adiposity Reduction

Treatment with 17α-E2 has been consistently shown to reduce body mass and adiposity. Male mice receiving 4.8 mg/kg/day of 17α-E2 from 10 months of age were approximately 10% lighter at 12, 18, and 24 months compared to controls . Females treated with 17α-E2 were approximately 7% lighter than controls . Further research has demonstrated that 17α-E2 reduces visceral adiposity and ectopic lipid deposition without decreasing lean mass, suggesting a beneficial body composition effect rather than general weight loss .

Glucose Metabolism Improvement

Multiple studies have demonstrated positive effects of 17α-E2 on glucose metabolism. Treatment with 17α-E2 decreases fasting glucose, insulin, and glycosylated hemoglobin levels . Hyperinsulinemic-euglycemic clamps have revealed improvements in peripheral glucose disposal and hepatic glucose production, indicating enhanced insulin sensitivity throughout the body . These improvements in glucose handling could contribute significantly to the compound's healthspan benefits.

Lipid Metabolism

17Alpha-Estradiol positively affects lipid metabolism in multiple tissues. In aged male mice, it has been shown to decrease liver triglycerides . In skeletal muscle, 17α-E2 alleviates high-fat diet-induced metabolic detriments by reducing the accumulation of diacylglycerol (DAG) and altering the abundance of proteins related to lipolysis and β-oxidation . These effects on lipid metabolism may help prevent ectopic lipid deposition and associated metabolic dysfunction.

Anti-Inflammatory Properties

Chronic low-grade inflammation is a hallmark of aging and metabolic disorders. 17α-E2 has demonstrated significant anti-inflammatory effects in multiple contexts:

Adipose Tissue Inflammation

In aged male mice (18 months old), 15 weeks of 17α-E2 treatment decreased inflammation in adipose tissue, reducing levels of pro-inflammatory cytokines including TNFα, IL-6, MCP-1, IL-1α, and IL-1β . This reduction in adipose tissue inflammation may contribute to improved metabolic health, as adipose inflammation is strongly linked to insulin resistance and metabolic syndrome.

Systemic Inflammation

Beyond local effects in adipose tissue, 17α-E2 has been shown to reduce inflammatory mediators in the circulation . This systemic anti-inflammatory effect could contribute to whole-body health improvements and potentially to the observed lifespan extension in male animals.

Neuroprotective Effects

In a rat model of ischemia (middle cerebral artery occlusion), 17α-E2 pretreatment significantly improved survival rate and substantially reduced brain lesion size by 55-81% . The magnitude of this benefit was similar to that observed with 17β-estradiol pretreatment, suggesting potential neuroprotective applications for 17α-E2.

Lifespan Extension Properties

One of the most remarkable properties of 17α-E2 is its ability to extend lifespan in male rodents:

Lifespan Studies in Mice

The NIA Interventions Testing Program (ITP) found that 17α-E2 substantially extends median lifespan in male mice when treatment is initiated in mid-life or late-life . In a follow-up study with an increased dose of 14.4 mg/kg/day, 17α-E2 increased median lifespan by 19% in male mice . This effect was significant across all three test sites (26%, 9%, and 23%), indicating robust reproducibility . Notably, males treated with 17α-E2 lived longer on average than females (both control and 17α-E2-treated) .

Comparison with Other Interventions

The magnitude of lifespan extension with 17α-E2 treatment in male mice is similar to that of calorie restriction and rapamycin administration, indicating that 17α-E2 elicits potent effects comparable to well-established anti-aging interventions . This positions 17α-E2 as a potentially valuable compound for aging research and possible therapeutic development.

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